molecular formula C10H20O4 B151130 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane CAS No. 128773-25-1

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Cat. No.: B151130
CAS No.: 128773-25-1
M. Wt: 204.26 g/mol
InChI Key: ZQKDGEOBBOJNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a six-membered heterocyclic compound featuring two ethoxy groups at the 2-position and two methyl groups at the 5-position. Its molecular formula is C₁₀H₂₀O₄, with a molecular weight of 204.26 g/mol. This compound is synthesized via acid-catalyzed condensation reactions between diols and aldehydes or ketones, a method analogous to the preparation of other dioxane derivatives (e.g., 5,5-dimethyl-1,3-dioxane) . Applications include its use as a protective group for carbonyl compounds in organic synthesis and as a precursor for pharmaceuticals or agrochemical intermediates .

Properties

CAS No.

128773-25-1

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-diethoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3

InChI Key

ZQKDGEOBBOJNHB-UHFFFAOYSA-N

SMILES

CCOC1(OCC(CO1)(C)C)OCC

Canonical SMILES

CCOC1(OCC(CO1)(C)C)OCC

Synonyms

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Synthesis Method Key Applications/Properties
5,5-Dimethyl-1,3-dioxane C₆H₁₂O₂ 5,5-dimethyl Acid-catalyzed cyclization of diols By-product in polyester resin production; heterocyclic intermediate
2-Ethyl-5,5-dimethyl-1,3-dioxane C₈H₁₆O₂ 2-ethyl, 5,5-dimethyl Condensation of ethyl-substituted aldehydes Odorous contaminant in water (low ng/L levels)
5,5-Dimethyl-1,3-dioxane-2-one C₆H₁₀O₃ 2-carbonyl (cyclic carbonate) Oxidative carbonylation of diols Monomer for biodegradable polymers
2-Isopropyl-5,5-dimethyl-1,3-dioxane C₉H₁₈O₂ 2-isopropyl, 5,5-dimethyl Acid-catalyzed condensation Infrared spectroscopy studies; structural analysis
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane C₉H₁₇BrO₂ 2-(3-bromopropyl), 5,5-dimethyl Halogenation of alkyl-substituted dioxanes Precursor for cross-coupling reactions
5,5-Dimethyl-1,3-dioxane-2-butanal C₁₀H₁₈O₃ 2-butanal, 5,5-dimethyl Acetal protection of aldehydes Pharmaceutical intermediate (e.g., controlled drug release)
2.1 Structural and Reactivity Differences
  • Substituent Effects :

    • Ethoxy vs. Alkyl Groups : The ethoxy groups in 2,2-diethoxy-5,5-dimethyl-1,3-dioxane enhance its electron-donating capacity and steric bulk compared to alkyl-substituted derivatives (e.g., 2-ethyl or 2-isopropyl). This increases its stability as a protective group but reduces reactivity in nucleophilic substitutions .
    • Cyclic Carbonate (2-one derivative) : The carbonyl group in 5,5-dimethyl-1,3-dioxane-2-one introduces polarity, making it suitable for ring-opening polymerizations to synthesize polycarbonates .
  • Thermodynamic Stability :
    Quantum chemical studies on 5,5-dimethyl-1,3-dioxane reveal an endothermic isomerization pathway (ΔG298 = +3.4 kcal/mol) with an activation energy of 19–21 kcal/mol, indicating moderate thermal stability. Substituents like ethoxy or bromopropyl groups alter these values by stabilizing intermediate oxonium ions .

Key Research Findings

  • Reactivity in Polymerization : 2-Methylene-1,3-dioxane derivatives with bulky substituents (e.g., 4-isopropyl-5,5-dimethyl) exhibit enhanced copolymerization reactivity due to steric stabilization of transition states .
  • Pharmaceutical Utility : The butanal derivative (5,5-dimethyl-1,3-dioxane-2-butanal) serves as a masked aldehyde in drug synthesis, enabling controlled release via pH-sensitive acetal hydrolysis .

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